molecular formula C18H13ClN4OS B2722625 (E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-62-0

(E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2722625
CAS No.: 477287-62-0
M. Wt: 368.84
InChI Key: DCYQOCGGQLILQH-HZHRSRAPSA-N
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Description

(E)-N-(5-Chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 4 and a carbohydrazonoyl cyanide moiety at position 2. The (E)-configuration of the hydrazonoyl cyanide group ensures spatial orientation critical for intermolecular interactions. The 5-chloro-2-methoxyphenyl substituent introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, influencing electronic properties and reactivity.

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-17-8-7-13(19)9-14(17)22-23-15(10-20)18-21-16(11-25-18)12-5-3-2-4-6-12/h2-9,11,22H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYQOCGGQLILQH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization-Thionation Approach

The most widely documented method involves sequential cyclization and thionation reactions. Key steps include:

  • Thiazole Core Formation : 4-Phenyl-1,3-thiazole-2-carbohydrazide is synthesized via Hantzsch thiazole synthesis using α-bromoacetophenone and thiourea in refluxing ethanol (82% yield).
  • Hydrazonoyl Chloride Intermediate : Reaction with thionyl chloride (SOCl₂) in toluene at 70°C generates the hydrazonoyl chloride derivative (67% yield after recrystallization).
  • Cyanide Introduction : Nucleophilic substitution with potassium cyanide (KCN) in ethanol-water (1:1) at 50°C produces the target compound (63% purity).

Critical Parameters (Table 1):

Step Reagent Ratio Temp (°C) Time (h) Yield (%)
1 1:1.2 (thiourea:α-bromoacetophenone) 78 6 82
2 1:3 (hydrazide:SOCl₂) 70 4 67
3 1:1.5 (chloride:KCN) 50 3 63

Advantages: High reproducibility; uses commercially available reagents.
Limitations: Multi-step purification required; KCN handling hazards.

One-Pot Cyanogen Gas-Mediated Synthesis

Adapting methods from cyanothiazole chemistry, this approach employs cyanogen gas ((CN)₂) for simultaneous cyclization and cyanidation:

  • Gas-Phase Reaction : 5-Chloro-2-methoxyphenylhydrazine reacts with 4-phenylthiazole-2-carbonyl chloride under (CN)₂ flow (0.5 L/min) in DMF at 25°C.
  • In Situ Quenching : Excess (CN)₂ neutralized with NaOCl (pH 10) post-reaction.

Optimized Conditions (Table 2):

Parameter Value Impact on Yield
(CN)₂ Pressure 1.2 bar ↑ Yield by 22%
DMF:H₂O Ratio 9:1 Prevents oligomerization
Reaction Time 45 min Maximizes conversion

Yields reach 71% with 98% HPLC purity when using CuSO₄/NaCN-based (CN)₂ generators.

Ultrasound-Assisted Green Synthesis

An emerging protocol utilizes ultrasonic irradiation (40 kHz) with chitosan-Schiff base catalysts:

  • Catalyst Preparation : Epichlorohydrin-crosslinked chitosan functionalized with terephthalohydrazide (15 mol% loading).
  • Mechanochemical Coupling : Substrates irradiated in ethanol at 35°C for ≤50 min.

Performance Metrics (Table 3):

Frequency (kHz) Temp (°C) Time (min) Yield (%)
40 35 30 89
28 35 50 74
40 50 20 82

Advantages: 89% yield in 30 min; catalyst recyclable 5× without activity loss.

Microwave-Enhanced Cyclocondensation

Adapting mesoionic compound synthesis, this method accelerates key steps:

  • Microwave Irradiation : Hydrazide + cinnamaldehyde derivatives in 1,4-dioxane (300W, 5 min).
  • In Situ Cyanidation : KCN added during microwave cycle (pulsed mode).

Key Findings :

  • 98% conversion achieved in 8 min vs. 6 h conventionally
  • 15°C lower decomposition temperature observed via TGA

Transition Metal-Catalyzed C-H Activation

Building on Pd/Cu-mediated thiazole synthesis:

  • Catalytic System : Pd(OAc)₂ (5 mol%), CuI (10 mol%), KI (2 eq) in DMSO.
  • C-S Bond Formation : Intramolecular cyclization at 110°C under air.

Substrate Scope Analysis (Table 4):

R Group Yield (%) ee (%)
5-Cl-2-OMe 68 -
4-NO₂ 55 -
3-Br 61 -

Comparative Analysis of Methodologies

Efficiency Metrics (Table 5)

Method Avg Yield (%) Purity (%) Scalability
2.1 63 95 Pilot-scale validated
2.2 71 98 Requires gas handling
2.3 89 99 Lab-scale only
2.4 92 97 Batch limitations
2.5 68 93 High catalyst costs

Critical Parameter Optimization

  • Temperature : Microwave methods reduce energy input by 40% vs. classical routes
  • Solvent Choice : DMF increases yields 18% over toluene in cyanogen gas method
  • Catalyst Design : Chitosan derivatives improve atom economy by 31%

Industrial-Scale Considerations

Cost Analysis (Table 6)

Method Raw Material Cost ($/kg) Waste Treatment Cost
2.1 420 High (KCN neutralization)
2.2 380 Moderate (gas scrubbers)
2.3 310 Low (biodegradable catalyst)
2.4 450 Medium (microwave capital)
2.5 680 High (Pd recovery)

Regulatory Challenges

  • Cyanogen gas methods require OSHA Process Safety Management compliance
  • KCN-based routes necessitate RCRA hazardous waste permitting

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous heterocyclic derivatives, focusing on core motifs, substituents, spectroscopic data, and crystallographic features.

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Functional Groups Reference
(E)-N-(5-Chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide (Target) 1,3-Thiazole Phenyl (C4), 5-Cl-2-OCH₃-phenyl (N-linked), (E)-carbohydrazonoyl cyanide (C2) C≡N, Cl, OCH₃ -
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole + Triazole 4-Cl-phenyl (benzoxazole), 3-methylphenyl (triazole) C=S, Cl, CH₃
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 2-Cl-phenyl (C3), 2-Cl-benzylideneamino (C4) C=S, Cl, NH
3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole Thiadiazole + Thiazolidine Phenyl (C3, C5), phenylimino-thiazolidinone C=O, C=N, NH
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-OCH₃-phenyl (C2), Cl (C5) Cl, OCH₃

Key Observations :

  • The 5-chloro-2-methoxyphenyl substituent is structurally similar to the 4-methoxyphenyl group in ’s benzothiazole, but the chloro-methoxy ortho substitution in the target compound may induce steric effects absent in para-substituted analogues .
Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) Reference
Target Compound Not reported Anticipated: δ 7.2–8.1 (Ar-H), δ 3.9 (OCH₃) Not reported -
Triazole-thione () 3390 (NH), 1243 (C=S) δ 9.55 (triazole NH), δ 2.59 (CH₃) 419 (M+1)
Thiadiazole () 1661 (C=O) δ 7.34–8.41 (Ar-H, NH) 547 (M+)
Benzothiazole () Not reported Not reported Not reported

Key Observations :

  • The absence of C≡N IR peaks in analogues (e.g., ) highlights the uniqueness of the target’s cyanide group, which would exhibit a sharp peak near 2200 cm⁻¹ .
  • The OCH₃ group in the target compound would produce a singlet near δ 3.9 in ¹H-NMR, akin to the δ 2.59 CH₃ signal in ’s triazole-thione .
Crystallographic and Computational Tools

Crystallographic analysis of such compounds often employs SHELXL for refinement and WinGX for data processing . For example:

  • ’s triazole-thione derivative was resolved using single-crystal X-ray diffraction, revealing hydrogen-bonded hexamers (N–H···S/O interactions) .
  • ’s benzothiazole exhibited a dihedral angle of 7.6° between the benzothiazole and methoxyphenyl planes, suggesting minimal conjugation .

The target compound’s (E)-configuration and bulky substituents may lead to distinct packing patterns, warranting similar crystallographic workflows .

Biological Activity

(E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesis, structural characteristics, and the mechanisms underlying its effects.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyanide group, and various substituted phenyl groups. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and subsequent substitutions to introduce the desired functional groups. Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationThiourea, α-bromoketone
2SubstitutionChloro-, methoxy-, and fluoro-substituted phenyl groups
3Cyanide IntroductionPotassium cyanide

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens:

CompoundTarget PathogenMIC (μg/mL)Activity Level
1S. aureus0.5Excellent
2E. coli1.0Good
3C. albicans0.25Excellent

These findings suggest that modifications to the thiazole structure can enhance antimicrobial properties.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, including lung cancer (A549) and colorectal cancer (Caco-2) models.

Case Study: Anticancer Efficacy

In vitro assays demonstrated the cytotoxic effects of thiazole derivatives:

CompoundCell LineIC50 (μM)Effectiveness
AA5496.75 ± 0.19High
BCaco-28.50 ± 0.25Moderate
CMCF-710.00 ± 0.30Moderate

These results highlight the potential of (E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide as a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The exact pathways remain to be fully elucidated but may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : It could trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves:

  • Cyclocondensation : Reacting substituted hydrazides with thiazole precursors under reflux conditions (e.g., ethanol or THF at 80–100°C) .
  • pH and temperature control : Adjusting pH to 6–7 and maintaining temperatures between 60–80°C to minimize side reactions and maximize yield (e.g., 65–70% yield reported for analogous thiazole derivatives) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and hydrazonoyl cyanide group (δ 9.5–10.2 ppm for NH) .
  • IR spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and C=S/C=N vibrations (1600–1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 385.04 for related compounds) .

Q. How do functional groups (e.g., methoxy, chloro, phenyl) influence the compound’s reactivity in biological assays?

  • Methodology :

  • Electron-withdrawing groups (Cl) : Enhance electrophilicity, increasing interactions with nucleophilic residues in enzymes (e.g., kinase inhibition) .
  • Methoxy groups : Improve solubility in polar solvents (e.g., DMSO) and membrane permeability in cell-based assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC50 variability) be resolved when testing this compound across different assay systems?

  • Methodology :

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Compare substituent effects across analogs (e.g., replacing 5-Cl with NO2 reduces IC50 by 30% in kinase assays) .
  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm reproducibility .

Q. What experimental design principles apply when studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability studies : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal analysis : TGA/DSC to determine decomposition temperature (e.g., >200°C for thiazole derivatives) .

Q. Which computational methods are effective for predicting binding modes of this compound with target proteins?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3QKK for kinase targets) .
  • MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns .

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